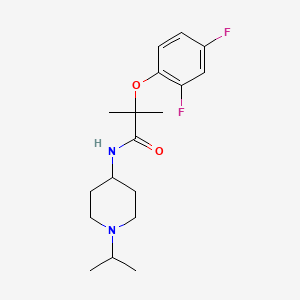![molecular formula C17H18Cl2O4 B4931328 1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4931328.png)
1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dichloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene, also known as Bis(2-(2-(2-methoxyphenoxy)ethoxy)ethyl) ether (BEEE), is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of BEEE is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of oxidative stress in cells. BEEE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, BEEE has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
BEEE has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, BEEE has been shown to induce the expression of certain genes involved in cell proliferation and differentiation. At higher concentrations, BEEE has been shown to induce apoptosis in cancer cells and cause oxidative stress in normal cells.
Advantages and Limitations for Lab Experiments
BEEE has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, BEEE has some limitations, including its relatively high cost and the lack of information on its long-term effects on human health and the environment.
Future Directions
There are several future directions for research on BEEE, including the development of new synthesis methods that are more efficient and cost-effective, the investigation of its potential as an anticancer agent in animal models, and the evaluation of its environmental impact. Additionally, further studies are needed to elucidate the mechanism of action of BEEE and its long-term effects on human health and the environment.
Conclusion:
In conclusion, BEEE is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BEEE is needed to fully understand its potential applications and its impact on human health and the environment.
Synthesis Methods
BEEE can be synthesized through a multistep process that involves the reaction of 3-methoxyphenol with epichlorohydrin, followed by the reaction of the resulting compound with bis(2-hydroxyethyl) ether and 4-chloronitrobenzene. The final product is obtained by reducing the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst.
Scientific Research Applications
BEEE has been extensively studied for its potential applications in various fields, including material science, biomedicine, and environmental science. In material science, BEEE has been used as a cross-linking agent for the synthesis of polyurethane and epoxy resins. In biomedicine, BEEE has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In environmental science, BEEE has been studied for its ability to remove heavy metals from wastewater.
properties
IUPAC Name |
1,4-dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-20-14-3-2-4-15(12-14)22-9-7-21-8-10-23-17-11-13(18)5-6-16(17)19/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPURVEXBJYKMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}-4-methylphenol hydrochloride](/img/structure/B4931257.png)
![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![2-(4-tert-butylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4931266.png)
![2-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4931282.png)
![methyl 4-[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B4931284.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4931292.png)



![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)
![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)
![2-[(4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4931337.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931348.png)